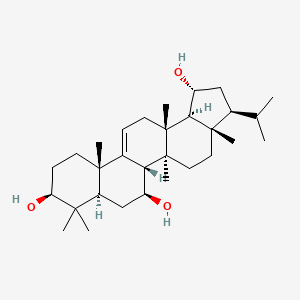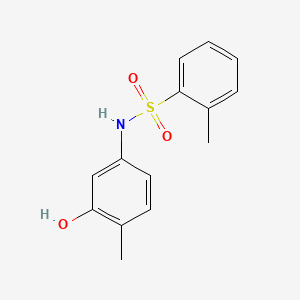
红靛酚 B
描述
Rubiarbonol B is a natural product found in Hydrangea macrophylla, Hydrangea serrata, and other organisms with data available.
科学研究应用
癌症治疗:坏死性凋亡诱导
红靛酚 B 被鉴定为一种有效的 caspase-8 激活剂,它诱导多种类型癌细胞凋亡。 特别是,它在表达 RIPK3 的人类结直肠癌 (CRC) 细胞中触发坏死性凋亡,这是一种程序性细胞死亡形式,当凋亡被抑制时 {svg_1}。这表明它有可能成为一种新的抗癌药物,可以绕过凋亡抗性,而凋亡抗性是癌症治疗中常见的障碍。
活性氧 (ROS) 生成
该化合物通过 CRC 细胞中的 NADPH 氧化酶 1 (NOX1) 促进 ROS 的生成 {svg_2}。这种 ROS 生成对于诱导坏死性凋亡至关重要,它提供了一条途径,可以针对凋亡抗性癌症的治疗方法。
细胞信号通路调节
This compound 诱导细胞死亡的能力独立于肿瘤坏死因子受体信号 {svg_3}。这表明它在调节细胞信号通路中的作用,这对于开发需要绕过某些受体介导效应的治疗方法可能具有重要意义。
药理学研究
作为一种具有将细胞死亡模式从凋亡转变为坏死性凋亡能力的新型化合物,this compound 成为药理学研究的重要课题 {svg_4}。它可以帮助了解细胞死亡机制以及设计可以操纵这些过程的药物。
生化研究
This compound 的生化特性,如它与 RIPK1 和 RIPK3 的相互作用,使其成为生化研究中的一种有价值的化合物 {svg_5}。这些研究可以深入了解激活坏死性凋亡的结构要求以及激酶在细胞死亡中的作用。
遗传学研究
This compound 可用于遗传学研究,以了解 RIPK1 和 RIPK3 等基因在细胞死亡中的作用 {svg_6}。通过观察该化合物对基因修饰细胞的影响,研究人员可以更好地了解导致坏死性凋亡的遗传因素。
诊断工具开发
This compound 对坏死性凋亡的特异性激活可能导致开发诊断工具,用于识别凋亡抗性癌细胞 {svg_7}。这些工具对于早期检测和治疗侵袭性癌症类型可能至关重要。
治疗策略研究
This compound 的独特作用机制为治疗凋亡抗性癌症提供了新的治疗策略 {svg_8}。该领域的研究可能导致开发出针对难以治疗的癌症更有效的疗法。
作用机制
Target of Action
Rubiarbonol B primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial mediator of programmed cell death (PCD) via apoptosis and necroptosis . It exerts its effects by integrating signaling complexes following the ligation of cell surface receptors .
Mode of Action
Rubiarbonol B acts as a potent caspase-8 activator that induces DISC-mediated apoptosis in multiple types of cancer cells . In ripk3-expressing human colorectal cancer (crc) cells, the pharmacological or genetic inhibition of caspase-8 shifts the mode of cell death by rubiarbonol b from apoptosis to necroptosis through upregulation of ripk1 phosphorylation . The enhanced RIPK1 phosphorylation and necroptosis triggered by Rubiarbonol B treatment occur independently of tumor necrosis factor receptor signaling and are mediated by the production of reactive oxygen species via NADPH oxidase 1 in CRC cells .
Biochemical Pathways
The biochemical pathways affected by Rubiarbonol B involve the activation of RIPK1 by death-inducing signaling complex (DISC) formation . This is essential for triggering the necroptotic mode of cell death under apoptosis-deficient conditions . The enhanced RIPK1 phosphorylation and necroptosis triggered by Rubiarbonol B treatment are mediated by the production of reactive oxygen species via NADPH oxidase 1 .
Result of Action
Rubiarbonol B elicits apoptotic and necroptotic cell death via Ripoptosome formation in RIPK3-expressing CRC cells . When apoptosis is blocked, Rubiarbonol B triggers a shift from apoptotic to RIPK1-dependent necroptotic cell death . The RIPK1-dependent cell death is mediated by NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) generation, which leads to TNFR1-independent RIPK1 phosphorylation .
生化分析
Biochemical Properties
Rubiarbonol B plays a crucial role in biochemical reactions, particularly in the induction of programmed cell death. It interacts with several key biomolecules, including receptor-interacting protein kinase 1 (RIPK1), caspase-8, and NADPH oxidase 1 (NOX1). Rubiarbonol B activates caspase-8, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis in cancer cells. In the presence of RIPK3, inhibition of caspase-8 shifts the mode of cell death from apoptosis to necroptosis, mediated by RIPK1 phosphorylation and NOX1-derived reactive oxygen species (ROS) production .
Cellular Effects
Rubiarbonol B exerts significant effects on various types of cells, particularly cancer cells. It induces both apoptotic and necroptotic cell death in colorectal cancer cells. The compound influences cell function by modulating cell signaling pathways, such as the RIPK1-dependent pathway, and altering gene expression. Rubiarbonol B’s ability to induce necroptosis makes it a promising candidate for targeting apoptosis-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of Rubiarbonol B involves its interaction with key proteins and enzymes. Rubiarbonol B activates caspase-8, leading to DISC formation and apoptosis. In the presence of RIPK3, inhibition of caspase-8 results in RIPK1 phosphorylation and necroptosis. This process is mediated by NOX1-derived ROS production, which leads to TNFR1-independent RIPK1 phosphorylation. Rubiarbonol B’s ability to modulate these pathways highlights its potential as a novel anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rubiarbonol B have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Rubiarbonol B can induce sustained necroptotic cell death in colorectal cancer cells over extended periods. The temporal dynamics of Rubiarbonol B’s effects are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Rubiarbonol B vary with different dosages in animal models. At lower doses, Rubiarbonol B induces apoptosis, while higher doses shift the mode of cell death to necroptosis. The compound’s ability to induce cell death at varying dosages highlights its potential as a therapeutic agent. High doses of Rubiarbonol B may also lead to toxic or adverse effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
Rubiarbonol B is involved in several metabolic pathways, particularly those related to cell death. The compound interacts with enzymes such as caspase-8 and NOX1, leading to the production of ROS and subsequent cell death. Rubiarbonol B’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
Rubiarbonol B is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution of Rubiarbonol B is essential for optimizing its therapeutic potential .
Subcellular Localization
Rubiarbonol B’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Rubiarbonol B exerts its effects at the appropriate cellular sites, enhancing its efficacy as a therapeutic agent .
属性
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGHZIQCYOWLL-YMHFVTRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Rubiarbonol B in inducing necroptosis?
A1: Rubiarbonol B induces necroptosis, a regulated form of cell death, by triggering the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1). This increase in ROS leads to the activation of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1180581.png)


